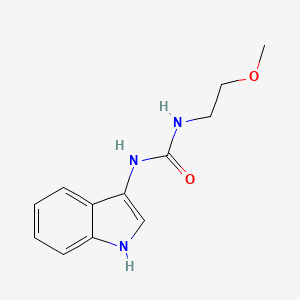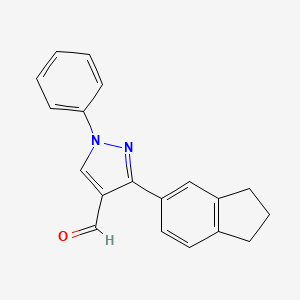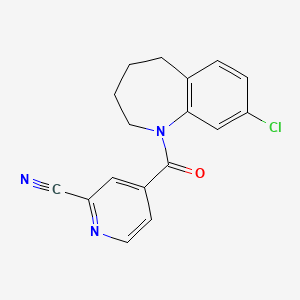![molecular formula C17H12F2N2S3 B2553528 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine CAS No. 1330750-55-4](/img/structure/B2553528.png)
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through different methods, including aromatic nucleophilic substitution and alkylation. For instance, bisphosphonates with pyrimidine structures were prepared by alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine with phosphonate-bearing building blocks . This method proved efficient for preparing a variety of bisphosphonates, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques and computational methods. For example, the equilibrium geometry and vibrational wave numbers of a related compound were computed using density functional theory (DFT) . The molecular structure is influenced by hyperconjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis . These findings provide insight into the molecular structure of pyrimidine derivatives, which could be extrapolated to the compound of interest.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be inferred from Molecular Electrostatic Potential (MEP) analysis. For instance, the MEP of a related compound indicated that the negative charge is localized over the cyano group, while the positive region is over the phenyl and pyrimidine rings, suggesting sites for electrophilic attack . Additionally, molecular docking studies have shown that these compounds can bind at the catalytic site of enzymes through non-covalent interactions, which is crucial for their potential as chemotherapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their nonlinear optical behavior and hydrogen bonding capabilities, are important for their function as chemotherapeutic agents. The vibrational spectral analysis and the study of intermolecular interactions through Hirshfeld surfaces provide a detailed picture of these properties . Furthermore, the drug likeness of these compounds can be assessed based on Lipinski's rule, and their pharmacokinetic properties can be predicted through ADMET analysis .
科学的研究の応用
High-Performance Polymers
Transparent Aromatic Polyimides : Aromatic polyimides synthesized from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. These materials, including non-fluorinated sulfur-containing aromatic PIs, present potential for applications requiring transparent, high-refractive-index materials, demonstrating the versatile utility of sulfur-containing aromatic compounds in polymer science (Tapaswi et al., 2015).
Molecular Imaging and Detection
Selective Cadmium Fluorescence Probe : A study focused on the synthesis of a novel Cd2+ fluorescence probe based on the pyridine-pyrimidine structure, showcasing the chemical's utility in selectively imaging cadmium in cells. This application is critical for detecting and tracking cadmium, a toxic metal ion, in biological systems, illustrating the compound's relevance in environmental and health-related research (Hagimori et al., 2021).
Material Science and Engineering
Poly(arylene ether pyrimidine)s Synthesis : Research into novel thermally stable high-performance polymers led to the preparation of poly(arylene ether pyrimidine)s using a catalytic amount of cesium fluoride. These polymers exhibit good thermal stability and mechanical properties, contributing to advancements in materials engineering and applications requiring durable, heat-resistant materials (Herbert et al., 1996).
Catalysis and Chemical Synthesis
Cyclopalladation of Structurally-Related Compounds : The study on cyclopalladation of 2-phenoxypyridine and related compounds, including sulfur analogues, presents insights into the reactivity and applications of these compounds in organometallic chemistry. Such research underlines the importance of these compounds in catalytic processes, potentially leading to new synthetic pathways and catalytic systems (De Geest et al., 1999).
特性
IUPAC Name |
4,6-bis[(3-fluorophenyl)sulfanyl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S3/c1-22-17-20-15(23-13-6-2-4-11(18)8-13)10-16(21-17)24-14-7-3-5-12(19)9-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDHPVLDOSUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=CC(=C2)F)SC3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

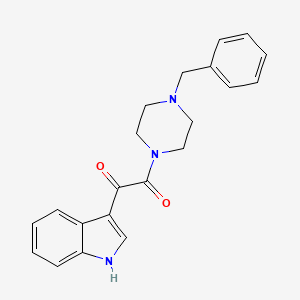

![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)
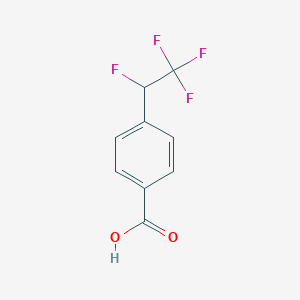

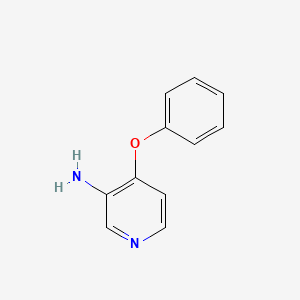
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)
![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)
